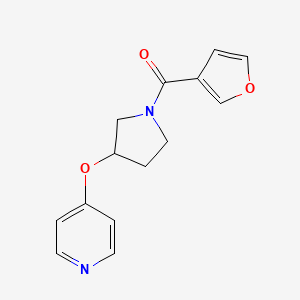
Furan-3-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Compounds containing furan, pyrrolidine, and pyridine rings can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
Furan derivatives, including "Furan-3-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone," have been explored for their potential in medicinal chemistry. Their bioactive properties make them candidates for the synthesis of compounds with antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The structure-activity relationship (SAR) studies of these compounds help in optimizing their activity and selectivity for specific biological targets (Ostrowski, 2022).
Synthetic Chemistry
Furan derivatives are utilized in synthetic chemistry for constructing complex molecules through reactions with C- and N-nucleophiles. These reactions enable the synthesis of a wide range of compounds, including amides, pyrrolones, and benzofurans, demonstrating the versatility of furan-containing compounds as synthetic intermediates (Kamneva, Anis’kova, & Egorova, 2018).
Biomass Conversion and Renewable Resources
Research into the conversion of plant biomass into furan derivatives highlights the role of these compounds in the development of sustainable materials and fuels. Furan derivatives such as 5-hydroxymethylfurfural (HMF) are key intermediates in converting biomass into valuable chemicals and fuels, showcasing the potential of furans in the context of renewable resources and green chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Chemistry
Studies on the environmental chemistry of furan compounds, including their role in the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), are crucial. Understanding the mechanisms of formation and destruction of these compounds is vital for assessing their environmental impact and developing strategies for pollution control (Altarawneh, Dlugogorski, Kennedy, & Mackie, 2009).
Propiedades
IUPAC Name |
furan-3-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-14(11-4-8-18-10-11)16-7-3-13(9-16)19-12-1-5-15-6-2-12/h1-2,4-6,8,10,13H,3,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASFNTDKXTUGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


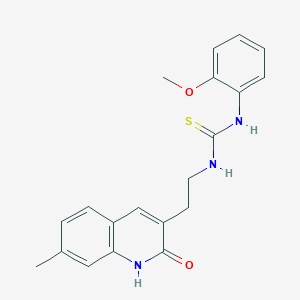
![Tert-butyl N-[(2-tert-butyloxiran-2-yl)methyl]-N-methylcarbamate](/img/structure/B2805971.png)

![3-(1-pyrrolidinyl)-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B2805974.png)
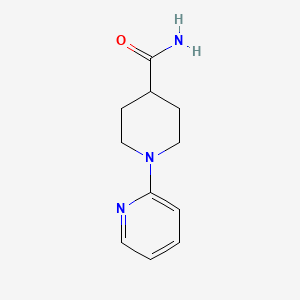
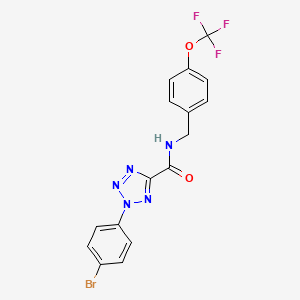
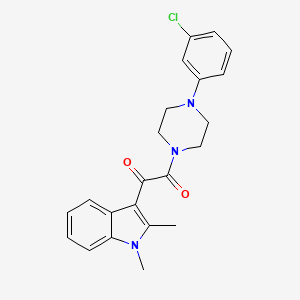
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2805984.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B2805985.png)
![N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2805987.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide](/img/structure/B2805989.png)

